

Structure-Activity Relationship of 2-Piperidinyl Benzamides: A Technical Guide

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Compound of Interest

Compound Name: *5-acetamido-2-piperidin-1-ylbenzamide*

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Executive Summary

The 2-piperidinyl benzamide scaffold represents a versatile pharmacophore where a lipophilic benzamide "head" is linked to a basic piperidine "tail." The precise connectivity—specifically whether the benzamide is attached directly to the piperidine C2 position or via a methylene linker—determines the therapeutic trajectory.

- Scaffold A (Flecainide-Type): N-(piperidin-2-ylmethyl)benzamides.^{[1][2]}
 - Primary Target: Voltage-gated Sodium Channels (Nav1.5).
 - Indication: Antiarrhythmic (Class IC).
- Scaffold B (Orthopramide-Type): N-(piperidin-yl)benzamides (often C3/C4 linked, but C2 analogs exist).
 - Primary Targets: Dopamine D2 (Antagonist), 5-HT4 (Agonist), 5-HT1F (Agonist).
 - Indication: Antiemetic, Gastroprokinetic, Antimigraine.

This guide focuses on the medicinal chemistry optimization of these scaffolds, providing synthesis protocols and pharmacological screening workflows.

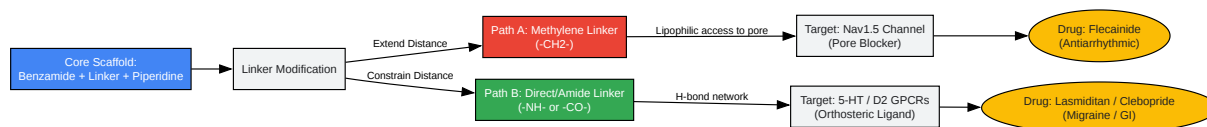
The Pharmacophore: Regions of Interest

To rationalize the SAR, we dissect the molecule into three critical zones.

Region	Component	Function	Critical SAR Features
Region I	Benzamide Head	Lipophilic anchor & H-bond donor/acceptor	Substituents at ortho positions (2,6) control amide planarity and metabolic stability.
Region II	The Linker	Spacer & Conformational Switch	Methylene (-CH ₂ -): Favors Na ⁺ channel block (Flecainide). Direct (-NH-): Favors GPCR binding (D2/5-HT).
Region III	Piperidine Tail	Basic Center (pK _a ~9-10)	Protonated at physiological pH to interact with anionic residues (e.g., Asp/Glu) in the receptor pore or pocket.

Visualization: The Divergent SAR Pathway

The following diagram illustrates how structural modifications shift the pharmacology from ion channel blockade to GPCR modulation.



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Figure 1: Divergent SAR pathways for 2-piperidinyl benzamides based on linker chemistry.

Detailed SAR Analysis

Class I: The Antiarrhythmic Scaffold (Flecainide-Like)

Core Structure: N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. [1][2]

- The Piperidine C2-Linkage: The 2-position (chiral center) is critical. The methylene bridge allows the piperidine nitrogen to fold back and interact with the amide carbonyl oxygen (intramolecular H-bond), locking the conformation.
 - Stereochemistry: The (R)- and (S)-enantiomers of Flecainide show equipotent Na⁺ channel blocking activity, but differ in pharmacokinetics.
- The Benzamide Substitution:
 - 2,5-bis(trifluoroethoxy): The bulky, electron-withdrawing fluoroalkoxy groups prevent rapid metabolic hydrolysis of the amide. They also increase lipophilicity (LogP ~3.7), essential for penetrating the cardiac membrane to access the intracellular channel pore.
 - SAR Insight: Replacing trifluoroethoxy with simple methoxy groups (as in encainide analogs) alters the kinetics of channel unblocking (fast vs. slow onset).

Class II: The CNS/GI Modulator Scaffold (Lasmiditan/Clebopride-Like)

Core Structure: Substituted Benzamide linked to Piperidine (often via 4-amino or pyridinoyl groups).

- The "Orthopramide" Pattern: A 4-amino-5-chloro-2-methoxy substitution on the benzamide ring is the hallmark of D2/5-HT4 activity (e.g., Clebopride, Metoclopramide).
 - 2-Methoxy: Provides an intramolecular H-bond to the amide NH, planarizing the molecule to fit the D2 receptor pocket.
 - 5-Chloro: Fills a hydrophobic pocket in the receptor.
- 5-HT1F Selectivity (Lasmiditan):
 - To achieve selectivity for 5-HT1F (migraine) over 5-HT1B (vasoconstriction), the linker is often rigidified (e.g., a pyridine ring) and the piperidine is attached via a carbonyl. This prevents the "triptan-like" vasoconstriction while maintaining neural efficacy.

Experimental Protocols

Synthesis of Flecainide (Class I Protocol)

This protocol describes the synthesis of the Flecainide scaffold via amide coupling.

Reagents: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, 2-(aminomethyl)piperidine, Ethyl chloroformate (or HATU), Triethylamine, DCM.

Step-by-Step Methodology:

- Activation: Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in dry dichloromethane (DCM) under nitrogen. Cool to 0°C. Add Triethylamine (1.2 eq) followed by Ethyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 30 min.
- Coupling: Add 2-(aminomethyl)piperidine (1.1 eq) dropwise. The reaction is exothermic; maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

- Workup: Quench with water. Wash the organic layer with sat.[3] NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
- Purification: Recrystallize from cyclohexane/isopropanol or purify via flash chromatography (Silica, 0-10% MeOH in DCM with 1% NH₄OH).
- Salt Formation: Dissolve free base in ethanol, add 1.0 eq of glacial acetic acid to precipitate Flecainide Acetate.

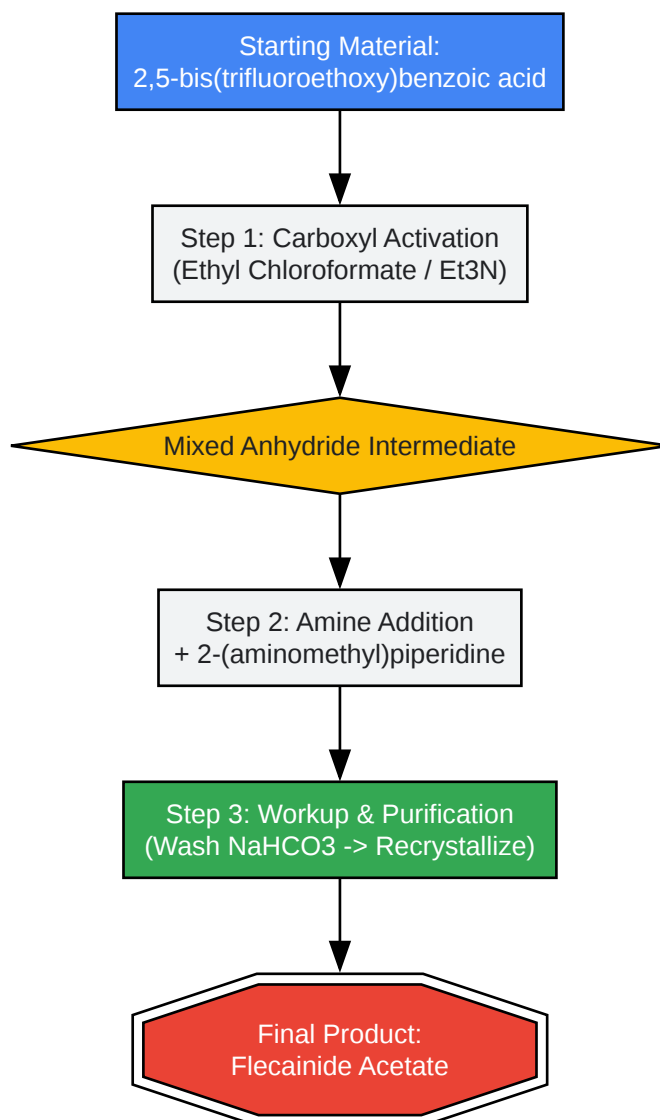
Synthesis of Clebopride Analog (Class II Protocol)

Reagents: 4-amino-5-chloro-2-methoxybenzoic acid, 1-benzyl-4-aminopiperidine, EDC, HOBT, DMF.

Step-by-Step Methodology:

- Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF. Add EDC (1.2 eq) and HOBT (1.2 eq). Stir for 1 hour at RT.
- Coupling: Add 1-benzyl-4-aminopiperidine (1.0 eq) and DIPEA (2.0 eq). Stir overnight.
- Deprotection (Optional): If the benzyl group is not desired, perform catalytic hydrogenation (H₂, Pd/C) in MeOH to yield the free secondary amine.

Visualization: Synthesis Workflow



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Figure 2: Synthetic route for Flecainide-type benzamides.

Pharmacological Screening Data

When evaluating new derivatives, the following quantitative benchmarks are standard.

Table 1: Comparative Activity Profiles

Compound	Scaffold Type	Target	IC50 / Ki	Functional Effect
Flecainide	N-(piperidin-2-ylmethyl)	Nav1.5 (Cardiac)	3.6 μ M (IC50)	Use-dependent block (Slow kinetics)
Encainide	N-(piperidin-2-ylethyl)	Nav1.5 (Cardiac)	~10 μ M (IC50)	Use-dependent block (Fast kinetics)
Clebopride	N-(piperidin-4-yl)	Dopamine D2	1.5 nM (Ki)	Antagonist (Antiemetic)
Lasmiditan	Pyridinoyl-piperidine	5-HT1F	2.2 nM (Ki)	Agonist (No vasoconstriction)

Self-Validating Protocol: The "Use-Dependence" Check

For Class I derivatives (Nav1.5 blockers), a simple IC50 is insufficient. You must validate use-dependence:

- Protocol: Patch-clamp recording of HEK293-Nav1.5 cells.
- Pulse Train: Apply a train of depolarizing pulses (e.g., 10 Hz).
- Validation: A true Flecainide-like blocker will show progressive reduction in peak current with each pulse (accumulation of block). If block is constant, the compound is a "tonic" blocker (less clinically useful).

References

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